Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate
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Overview
Description
METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes an imidazolidinyl group, a hexanoyl group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE typically involves multiple steps, including the formation of the imidazolidinyl ring, the attachment of the hexanoyl group, and the final coupling with the phenoxyacetate moiety. Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyacetate derivatives and imidazolidinyl-containing molecules. Examples are:
Phenoxyacetic acid derivatives: Known for their herbicidal properties.
Imidazolidinyl urea: Commonly used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
METHYL 2-(4-{[6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOYL]AMINO}PHENOXY)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27N3O5 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 2-[4-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoylamino]phenoxy]acetate |
InChI |
InChI=1S/C19H27N3O5/c1-13-16(22-19(25)20-13)6-4-3-5-7-17(23)21-14-8-10-15(11-9-14)27-12-18(24)26-2/h8-11,13,16H,3-7,12H2,1-2H3,(H,21,23)(H2,20,22,25) |
InChI Key |
HXOAPVRZQGHNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC=C(C=C2)OCC(=O)OC |
Origin of Product |
United States |
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